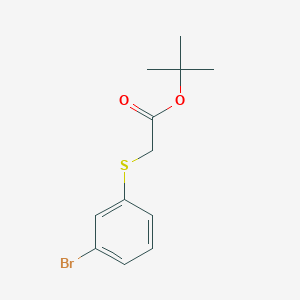
Tert-butyl2-(3-bromophenylthio)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-[(3-bromophenyl)sulfanyl]acetate is an organic compound with the molecular formula C10H13BrS It is a derivative of phenyl sulfide, where the phenyl group is substituted with a bromine atom at the third position and a tert-butyl ester group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[(3-bromophenyl)sulfanyl]acetate typically involves the reaction of 3-bromophenyl thiol with tert-butyl bromoacetate. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to achieve the desired product .
Industrial Production Methods
While specific industrial production methods for tert-butyl 2-[(3-bromophenyl)sulfanyl]acetate are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-[(3-bromophenyl)sulfanyl]acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like DMF or ethanol.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Products like 2-[(3-azidophenyl)sulfanyl]acetate, 2-[(3-thiocyanatophenyl)sulfanyl]acetate, or 2-[(3-methoxyphenyl)sulfanyl]acetate.
Oxidation: Products like tert-butyl 2-[(3-bromophenyl)sulfinyl]acetate or tert-butyl 2-[(3-bromophenyl)sulfonyl]acetate.
Reduction: Products like tert-butyl 2-[(3-bromophenyl)sulfanyl]ethanol.
Scientific Research Applications
Tert-butyl 2-[(3-bromophenyl)sulfanyl]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 2-[(3-bromophenyl)sulfanyl]acetate depends on the specific application and the target molecule. In general, the compound can interact with various molecular targets through its functional groups. For example, the sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl 2-[(4-bromophenyl)sulfanyl]acetate
- tert-butyl 2-[(2-bromophenyl)sulfanyl]acetate
- tert-butyl 2-[(3-chlorophenyl)sulfanyl]acetate
Uniqueness
Tert-butyl 2-[(3-bromophenyl)sulfanyl]acetate is unique due to the specific positioning of the bromine atom on the phenyl ring, which can influence its reactivity and interaction with other molecules. The tert-butyl ester group also imparts steric hindrance, affecting the compound’s overall stability and solubility.
Properties
Molecular Formula |
C12H15BrO2S |
|---|---|
Molecular Weight |
303.22 g/mol |
IUPAC Name |
tert-butyl 2-(3-bromophenyl)sulfanylacetate |
InChI |
InChI=1S/C12H15BrO2S/c1-12(2,3)15-11(14)8-16-10-6-4-5-9(13)7-10/h4-7H,8H2,1-3H3 |
InChI Key |
PXSCOUPRWJCQQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CSC1=CC(=CC=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![n-[(4-Fluorophenoxy)acetyl]leucine](/img/structure/B14001124.png)
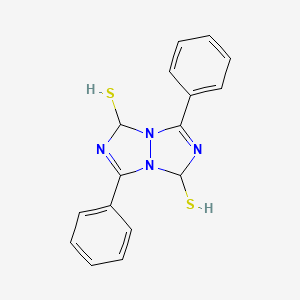
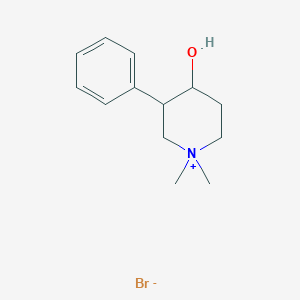
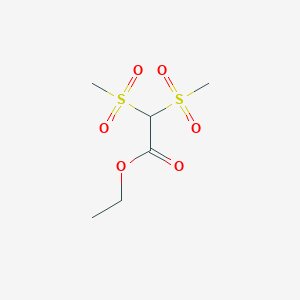
![2-(4,6-Diamino-3-methylpyrazolo[3,4-d]pyrimidin-1-yl)ethanol](/img/structure/B14001143.png)
![n-[(4-Fluorophenoxy)acetyl]leucine](/img/structure/B14001144.png)
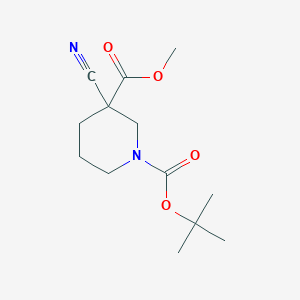


![Diethyl (6-hydroxybicyclo[3.1.0]hexan-6-yl)propanedioate](/img/structure/B14001179.png)
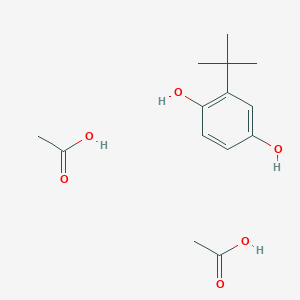
![Ethyl 3-[cyanomethyl(ethoxycarbonyl)amino]propanoate](/img/structure/B14001191.png)

![2-chloro-N-(2-chloroethyl)-N-[phenylmethoxy(pyrrolidin-1-yl)phosphoryl]ethanamine](/img/structure/B14001205.png)
